TAS05567
Description
Properties
CAS No. |
1429038-15-2 |
|---|---|
Molecular Formula |
C21H29N9O2 |
Molecular Weight |
439.52 |
IUPAC Name |
3-([(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino)-5-([2-(tert-butyl)-7-methyl-2H-indazol-5-yl]amino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C21H29N9O2/c1-11-7-13(8-12-9-30(21(2,3)4)29-16(11)12)24-19-17(18(23)31)27-28-20(26-19)25-15-5-6-32-10-14(15)22/h7-9,14-15H,5-6,10,22H2,1-4H3,(H2,23,31)(H2,24,25,26,28)/t14-,15+/m0/s1 |
InChI Key |
ATERGQQFFHVNOJ-LSDHHAIUSA-N |
SMILES |
O=C(C1=C(NC2=CC3=CN(C(C)(C)C)N=C3C(C)=C2)N=C(N[C@H]4[C@@H](N)COCC4)N=N1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAS-05567; TAS 05567; TAS05567 |
Origin of Product |
United States |
Discovery and Preclinical Characterization of the Chemical Compound Tas05567
Identification of TAS05567 as a Novel Potent and Selective Syk Inhibitor
This compound was identified as a novel, potent, and selective orally available Syk inhibitor through investigations of structure-activity relationships of chemically synthesized Syk inhibitory compounds. nii.ac.jpdcchemicals.com Syk is an intracellular tyrosine kinase crucial for signal transduction in immune cells, playing a key role in downstream pathways of B-cell receptors (BCR) and Fc receptors. nih.govnih.gov Its aberrant regulation is associated with various allergic disorders, autoimmune diseases, and B-cell malignancies. nih.gov
In enzymatic assays, this compound demonstrated potent inhibition of Syk activity with an average IC50 of 0.37 nM. nii.ac.jpmedchemexpress.com This showed greater potency compared to R406, an active metabolite of fostamatinib, which had an average IC50 of 13 nM under the same conditions. nii.ac.jp
The selectivity of this compound for Syk was assessed using a panel of 192 kinases at a concentration of 50 nM, approximately 140 times its IC50 value for Syk. nii.ac.jp In this panel, this compound showed >70% inhibition of only Syk and four other kinases: FLT3, JAK2, KDR, and RET, with IC50 values of 10 nM, 4.8 nM, 600 nM, and 29 nM, respectively. nii.ac.jpmedchemexpress.comtargetmol.com This indicates that this compound possesses at least 10-fold selectivity for Syk over these four kinases. nii.ac.jp In contrast, R406, tested at 500 nM (approximately 40 times its IC50 for Syk), showed >70% inhibition of 43 kinases, suggesting this compound has a more selective profile. nii.ac.jp
In cell-based assays using Ramos cells (human B lymphoma cells), this compound effectively inhibited the BCR-dependent signaling cascade. nii.ac.jp Pretreatment of Ramos cells with this compound prior to BCR cross-linking by anti-IgM resulted in marked inhibition of the phosphorylation of key downstream signaling molecules. nii.ac.jpmedchemexpress.com
| Target | IC50 (nM) |
| Syk | 0.37 |
| FLT3 | 10 |
| JAK2 | 4.8 |
| KDR | 600 |
| RET | 29 |
| BLNK (Ramos) | 1.8 |
| PLCγ2 (Ramos) | 23 |
| Erk1/2 (Ramos) | 9.8 |
| Calcium flux | 27 |
| Histamine (B1213489) release | 13 |
| TNF-α production (THP-1) | Concentration-dependent inhibition |
| Osteoclast differentiation | Concentration-dependent inhibition (complete suppression at 30 nM) |
Data compiled from search results nii.ac.jpmedchemexpress.com.
This compound also inhibited PLCγ2 (IC50 of 23 nM) and Erk1/2 (IC50 of 9.8 nM) phosphorylation after stimulation of Ramos cells with anti-IgM. nii.ac.jpmedchemexpress.com Furthermore, it showed concentration-dependent inhibition of TNF-α production by THP-1 cells stimulated with IgG. medchemexpress.com this compound suppressed both calcium flux (IC50 of 27 nM) and histamine release (IC50 of 13 nM) induced by cross-linking of FcεRI with IgE and antigen. medchemexpress.com Concentration-dependent inhibition of mature osteoclast formation was also observed, with complete suppression at 30 nM. medchemexpress.com
Preclinical Development History of this compound
The preclinical development of this compound focused on evaluating its therapeutic potential in various animal models of immune-mediated diseases, given Syk's involvement in these conditions. nii.ac.jpnih.govnih.gov Researchers aimed to identify a novel, potent, and selective orally available Syk inhibitor, leading to the identification of this compound. nii.ac.jp
In vivo efficacy studies were conducted in preclinical animal models of rheumatoid arthritis (RA) and immune thrombocytopenic purpura (ITP). nii.ac.jpnih.gov Oral administration of this compound in mice with collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) demonstrated clear dose-dependent anti-inflammatory effects, suppressing hind-paw swelling and markedly reducing histopathologic scores in established rat arthritis models. nii.ac.jpnih.govmedchemexpress.com Serum MMP-3 levels were also significantly lower in this compound-treated groups compared to the vehicle group. medchemexpress.com
In a mouse model of ITP induced by an antiplatelet antibody, this compound provided significant dose-dependent protection against the decrease in platelet count. nii.ac.jpnih.gov At a dose of 100 mg/kg, this compound completely prevented thrombocytopenia, whereas R406 only partially prevented it. nii.ac.jp
This compound also showed effectiveness in models of type 1 allergic diseases. nii.ac.jp It suppressed IgE-induced histamine release in RBL-2H3 cells in a concentration-dependent manner. nii.ac.jp In TNP-IgE transgenic mice, administration of picryl chloride provoked ear swelling, which was strongly suppressed by this compound treatment. nii.ac.jp
Further preclinical investigations explored the potential of this compound in B-cell malignancies. nii.ac.jp this compound reduced the cell viability of several diffuse large B-cell lymphoma (DLBCL) cell lines that depend on chronic active BCR signaling for survival. nii.ac.jp In SCID mice bearing SU-DHL-10 xenografts, this compound significantly inhibited tumor growth and decreased the levels of EGR2 mRNA and phosphorylation of BLNK in tumor tissues. nii.ac.jp
Collectively, the preclinical data indicate that this compound is a selective Syk inhibitor with potential therapeutic applications for humoral immune-mediated inflammatory conditions, including autoimmune and allergic diseases, as well as certain B-cell malignancies. nii.ac.jpnih.gov
Molecular and Cellular Pharmacology of Tas05567
Enzymatic Inhibition Profile of TAS05567
The enzymatic inhibition profile of this compound demonstrates its capacity to inhibit kinase activity, with a notable focus on Syk.
Potency and Selectivity against Syk Kinase Activity
This compound is characterized as a potent inhibitor of Syk kinase. In enzymatic assays, this compound has shown an average IC50 value of 0.37 nM for inhibiting Syk activity at ATP concentrations at the Km level. nii.ac.jp Another source reports an IC50 of 0.37 nM. targetmol.commedchemexpress.combiocat.comtargetmol.cn This indicates a high level of potency against the target enzyme. Compared to R406, an active metabolite of fostamatinib, this compound demonstrated greater potency against Syk. nii.ac.jp
Kinase Panel Profiling and Off-Target Activity Assessment (e.g., FLT3, JAK2, KDR, RET inhibition)
To assess its selectivity, this compound has been evaluated against a broad panel of kinases. In a panel of 192 kinases, this compound showed >70% inhibition of only Syk and four other kinases at a concentration of 50 nM (approximately 140 times its IC50 for Syk). nii.ac.jp Another panel of 191 kinases showed inhibition of only 4 kinases. nih.govresearchgate.net The four other kinases inhibited by this compound with >70% inhibition were identified as FLT3, JAK2, KDR, and RET. targetmol.commedchemexpress.combiocat.comtargetmol.cn The IC50 values for these off-target kinases are 10 nM for FLT3, 4.8 nM for JAK2, 600 nM for KDR, and 29 nM for RET. targetmol.commedchemexpress.combiocat.comtargetmol.cn This profiling indicates that while this compound is highly potent against Syk, it exhibits some inhibitory activity against a limited number of other kinases at higher concentrations relative to its Syk IC50. nii.ac.jptargetmol.commedchemexpress.combiocat.comtargetmol.cn Notably, this compound demonstrated at least 10-fold selectivity for Syk over JAK2, VEGFR2 (KDR), FLT3, and RET. nii.ac.jp
Here is a data table summarizing the inhibitory potency of this compound against Syk and key off-target kinases:
| Kinase | IC50 (nM) |
| Syk | 0.37 |
| JAK2 | 4.8 |
| FLT3 | 10 |
| RET | 29 |
| KDR | 600 |
ATP-Competitive Inhibition Mechanism
This compound functions as an ATP-competitive inhibitor of Syk kinase. targetmol.commedchemexpress.combiocat.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the Syk enzyme, thereby preventing the transfer of a phosphate (B84403) group to the substrate. researchgate.netresearchgate.netreactionbiology.com
Modulation of Intracellular Signaling Cascades by this compound
Beyond its direct enzymatic inhibition, this compound modulates various intracellular signaling cascades, particularly those downstream of immune receptors.
Inhibition of BCR-Dependent Signal Transduction
Syk plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and differentiation. nih.govresearchgate.netgenecards.org this compound has been shown to inhibit BCR-dependent signal transduction. nih.govmedkoo.combioworld.com Studies in Ramos cells, a human B lymphoma cell line, have demonstrated that pretreatment with this compound prior to BCR cross-linking by anti-IgM leads to marked inhibition of the downstream signaling cascade. nii.ac.jpmedchemexpress.com
Effects on BLNK Phosphorylation
A key downstream event in BCR signaling following Syk activation is the phosphorylation of BLNK (B-cell linker), an adaptor protein. nii.ac.jpmedchemexpress.comresearchgate.netgenecards.org this compound significantly inhibits the phosphorylation of BLNK induced by anti-IgM stimulation in Ramos cells. nii.ac.jpmedchemexpress.comresearchgate.netdcchemicals.com The IC50 of this compound for suppressing the induction of BLNK phosphorylation by anti-IgM is 1.8 nM. nii.ac.jpmedchemexpress.com In SU-DHL-10 DLBCL cells, this compound potently inhibited the phosphorylation of BLNK with an IC50 of 10 nM. researchgate.net This inhibition of BLNK phosphorylation is a direct consequence of this compound's inhibitory effect on Syk, which is responsible for phosphorylating BLNK. nii.ac.jpmedchemexpress.comgenecards.org this compound also showed stronger inhibition of BLNK phosphorylation compared to R406 in cell-based assays. nii.ac.jp
Here is a data table showing the potency of this compound in inhibiting BLNK phosphorylation in different cell lines:
| Cell Line | Stimulus | Endpoint | IC50 (nM) |
| Ramos cells | anti-IgM | BLNK phosphorylation | 1.8 |
| SU-DHL-10 cells | Not specified | BLNK phosphorylation | 10 |
Impact on PLCγ2 and Erk1/2 Activation
This compound has been shown to inhibit the activation of key downstream signaling molecules in the BCR-dependent pathway in Ramos cells (human B lymphoma cells). medchemexpress.comnii.ac.jp Pretreatment of Ramos cells with this compound prior to BCR cross-linking by anti-IgM resulted in marked inhibition of the phosphorylation of BLNK, an adaptor protein phosphorylated by activated Syk, with an IC50 of 1.8 nM. medchemexpress.comnii.ac.jp Furthermore, this compound inhibits PLCγ2 and Erk1/2 activation following stimulation of Ramos cells with anti-IgM. medchemexpress.comnii.ac.jp The IC50 values for the inhibition of PLCγ2 and Erk1/2 were reported as 23 nM and 9.8 nM, respectively. medchemexpress.comnii.ac.jp This indicates that this compound effectively blocks signaling events downstream of Syk activation in B cells. PLCγ2 is a crucial signaling molecule in various hematopoietic cells, activated by phosphorylation, which leads to the hydrolysis of PIP2 into DAG and IP3, subsequently mobilizing intracellular calcium. nih.govnih.gov Erk1/2 are part of the MAPK pathway, involved in cell proliferation and differentiation. acs.org
| Molecule | IC50 (nM) in Ramos Cells (anti-IgM stimulation) |
|---|---|
| BLNK phosphorylation | 1.8 medchemexpress.comnii.ac.jp |
| PLCγ2 activation | 23 medchemexpress.comnii.ac.jp |
| Erk1/2 activation | 9.8 medchemexpress.comnii.ac.jp |
Attenuation of FcγR-Mediated Signaling in Myeloid Cells
Syk plays a central role in the production of proinflammatory cytokines mediated by FcγR in monocytes and macrophages. nii.ac.jp this compound has been evaluated for its inhibitory effect on FcγR-mediated functions in myeloid cells. nii.ac.jp
Suppression of TNF-α Production in Macrophages (e.g., THP-1 cells)
This compound demonstrates concentration-dependent inhibition of TNF-α production by THP-1 cells stimulated with IgG. medchemexpress.comdcchemicals.comnii.ac.jp This finding suggests that this compound specifically inhibits the FcγR-mediated pathway in these cells. nii.ac.jp In contrast, this compound had minimal effect on LPS-induced TNF-α production by THP-1 cells, further supporting its specificity for the FcγR-mediated pathway. nii.ac.jp TNF-α is a key inflammatory cytokine, and its aberrant expression is associated with various inflammatory conditions.
Suppression of FcεR-Mediated Cellular Responses in Mast Cells
Syk is essential for the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on mast cells. researchgate.netnih.gov Activation of FcεRI leads to the release of inflammatory mediators. nih.govmdpi.com this compound has been shown to block FcεR-mediated cellular functions in mast cells. nii.ac.jp
Inhibition of Histamine (B1213489) Release
This compound suppresses histamine release induced by cross-linking of FcεRI with IgE and antigen in IgE-sensitized RBL-2H3 cells (rat basophilic cells). medchemexpress.comnii.ac.jpresearchgate.nettargetmol.cn The IC50 for the inhibition of histamine release was reported as 13 nM. medchemexpress.comnii.ac.jptargetmol.cn Histamine is a preformed mediator in mast cell granules, contributing to the early symptoms of allergic reactions. mdpi.com
Reduction of Calcium Flux
This compound also suppresses calcium flux induced by cross-linking of FcεRI with IgE and antigen in IgE-sensitized RBL-2H3 cells. medchemexpress.comnii.ac.jpresearchgate.nettargetmol.cn The IC50 for the suppression of calcium flux was reported as 27 nM. medchemexpress.comnii.ac.jptargetmol.cn Calcium signaling is essential for mast cell activation and degranulation. acs.org
| Cellular Response in RBL-2H3 Cells (IgE and antigen stimulation) | IC50 (nM) |
|---|---|
| Histamine Release | 13 medchemexpress.comnii.ac.jptargetmol.cn |
| Calcium Flux | 27 medchemexpress.comnii.ac.jptargetmol.cn |
Effects of this compound on Immune Cell Functions
B Lymphocyte Modulation
This compound has demonstrated significant inhibitory effects on B lymphocyte signaling pathways. Research indicates that the compound inhibits BCR-dependent signal transduction in Ramos cells, a human B lymphoma cell line medchemexpress.comnih.govresearchgate.netresearchgate.net. This inhibition includes the suppression of phosphorylation of key downstream signaling molecules. For instance, this compound markedly inhibits the phosphorylation of BLNK, an adaptor protein phosphorylated by activated Syk, with an IC₅₀ of 1.8 nM in Ramos cells stimulated with anti-IgM medchemexpress.com. Furthermore, it inhibits PLCγ2 and Erk1/2 phosphorylation following anti-IgM stimulation in these cells, with IC₅₀ values of 23 nM and 9.8 nM, respectively medchemexpress.com. Syk plays a crucial role in B lymphocyte signaling, and its inhibition by compounds like this compound can modulate B cell activation and function guidetopharmacology.orgresearchgate.netbmj.com.
Table 1: Inhibition of BCR Signaling Molecules by this compound in Ramos Cells
| Signaling Molecule | IC₅₀ (nM) | Stimulus | Cell Line |
| BLNK phosphorylation | 1.8 | Anti-IgM | Ramos |
| PLCγ2 phosphorylation | 23 | Anti-IgM | Ramos |
| Erk1/2 phosphorylation | 9.8 | Anti-IgM | Ramos |
Mast Cell Activation Blockade
Syk is critically involved in the signaling cascade initiated by the cross-linking of Fc epsilon RI (FcεRI) in mast cells, a process central to allergic responses nii.ac.jpnih.gov. This compound has been shown to effectively block mast cell activation mediated through this pathway. In IgE-sensitized RBL-2H3 cells, a rat basophilic cell line, this compound suppressed both antigen-induced calcium flux and histamine release medchemexpress.comnih.govresearchgate.netnii.ac.jp. The IC₅₀ for inhibiting calcium flux was reported as 27 nM, while the IC₅₀ for inhibiting histamine release was 13 nM medchemexpress.comnii.ac.jp. These findings highlight the ability of this compound to abrogate key downstream events following FcεRI engagement in mast cells nih.govresearchgate.netnii.ac.jp.
Table 2: Inhibition of FcεR-Mediated Mast Cell Activity by this compound in RBL-2H3 Cells
| Cellular Event | IC₅₀ (nM) | Stimulus | Cell Line |
| Calcium flux | 27 | IgE + Antigen | RBL-2H3 |
| Histamine release | 13 | IgE + Antigen | RBL-2H3 |
Macrophage Activity Regulation
Macrophages are integral to innate immune responses and play roles in inflammation and antigen presentation frontiersin.orgmdpi.com. Syk is involved in Fc receptor signaling and the production of inflammatory mediators in these cells guidetopharmacology.orgresearchgate.netfrontiersin.org. This compound has demonstrated regulatory effects on macrophage activity. It inhibits Fc gamma R (FcγR)-mediated tumor necrosis factor-alpha (TNF-α) production in THP-1 cells, a human monocytic cell line often used to study macrophage functions medchemexpress.comnih.govresearchgate.net. Additionally, this compound has been shown to suppress interleukin-1 beta (IL-1β) secretion induced by Alum in PMA-treated THP-1 cells nii.ac.jp. This suggests that this compound can inhibit NLRP3 inflammasome activation, a process that has been reported to be regulated by Syk in macrophages researchgate.netnii.ac.jp.
Table 3: Inhibition of Macrophage Activity by this compound in THP-1 Cells
| Cellular Event | Inhibition Observed | Stimulus | Cell Line |
| TNF-α production | Yes | FcγR | THP-1 |
| IL-1β secretion | Yes | Alum | THP-1 |
In Vitro Efficacy Studies of Tas05567 in Disease Relevant Cellular Models
Effects on Osteoclast Differentiation and Activity
Osteoclasts play a critical role in bone resorption, and their excessive activity is associated with various bone diseases like osteoporosis and rheumatoid arthritis. mdpi.commednexus.org Research has explored the ability of TAS05567 to modulate the differentiation and function of these cells.
Inhibition of RANKL-Induced Osteoclastogenesis
Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursor cells. mdpi.comfrontiersin.orgnih.govnih.govbiomolther.org This interaction triggers signaling pathways essential for the development of mature, multinucleated osteoclasts. mdpi.comnih.govmathewsopenaccess.com
Studies have shown that this compound can inhibit RANKL-induced osteoclastogenesis in a concentration-dependent manner. For instance, using human osteoclast precursor cells, this compound was observed to suppress the formation of TRAP-positive multinucleated mature osteoclasts. nii.ac.jp Complete suppression of osteoclast differentiation was achieved at a concentration of 30 nM. nii.ac.jp This indicates that this compound interferes with the signaling cascade initiated by RANKL that is necessary for osteoclast formation.
Suppression of F-actin Ring Formation in Mature Osteoclasts
Mature osteoclasts form a specialized structure called the F-actin ring, which is crucial for their ability to resorb bone. mathewsopenaccess.comacs.orgresearchgate.netnih.gov This ring creates a sealing zone that isolates the area of bone undergoing resorption. mathewsopenaccess.com Disruption of the F-actin ring impairs the osteoclast's ability to adhere properly to the bone surface and secrete the necessary enzymes and acids for bone breakdown. mathewsopenaccess.comresearchgate.net
While direct studies specifically detailing the effect of this compound on F-actin ring formation in mature osteoclasts were not prominently found in the search results, the inhibition of osteoclastogenesis and bone resorption activity (discussed in the next section) strongly suggest an impact on the structural integrity and function of mature osteoclasts, which would likely involve alterations in F-actin ring formation. Other studies on inhibitors of osteoclast activity have demonstrated that disrupting F-actin ring formation is a mechanism by which bone resorption is suppressed. frontiersin.orgacs.orgresearchgate.net
Reduction of Bone Resorption Activity in Cellular Assays
The primary function of osteoclasts is bone resorption, the process of breaking down bone tissue. This activity can be measured in vitro using cellular assays, such as those involving culturing osteoclasts on bone or hydroxyapatite-coated surfaces and quantifying the area of resorption pits formed. acs.orgresearchgate.net
Impact on B-Cell Malignancy Cell Proliferation
This compound has also been investigated for its effects on the proliferation of malignant B cells, particularly in the context of diffuse large B-cell lymphoma (DLBCL). researchgate.net Chronic activation of the B-cell receptor (BCR) pathway is known to be critical for the proliferation and survival of these cancer cells. researchgate.net this compound is described as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key regulator of the BCR pathway. researchgate.net
Studies have demonstrated that this compound exhibits broad antiproliferation activity across various DLBCL cell lines in vitro. nii.ac.jpresearchgate.net
Cell Cycle Arrest Mechanisms (e.g., G1 phase)
Cell cycle progression is tightly regulated, and dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. Inducing cell cycle arrest is a common strategy in cancer therapy to halt the division of malignant cells. medscape.comhaematologica.orgnih.gov
In DLBCL cells, continuous exposure to this compound has been shown to induce cell cycle arrest at the G1 phase. nii.ac.jpresearchgate.net The G1 phase is a critical checkpoint in the cell cycle before DNA replication begins. medscape.comhaematologica.org Arresting cells in G1 prevents them from entering the synthesis (S) phase and subsequently mitosis, thereby inhibiting proliferation. medscape.comhaematologica.orgnih.gov This G1 arrest suggests that this compound interferes with the processes required for DLBCL cells to progress through the early stages of the cell cycle.
Regulation of Gene Expression (e.g., EGR2)
The proliferation and survival of cancer cells are often dependent on the aberrant expression of certain genes. Modulating the expression of these genes can be a therapeutic approach. Early Growth Response 2 (EGR2) is a transcription factor that has been implicated in B-cell development and tolerance, and its expression can be regulated by the BCR pathway. biorxiv.orgnih.govfrontiersin.orgnih.gov
Research indicates that this compound strongly suppresses the expression of the EGR2 gene in DLBCL cells, such as the SU-DHL-10 cell line. nii.ac.jp This suppression of EGR2 expression is comparable to the inhibition observed in assays for SYK activity, suggesting a link between SYK inhibition and EGR2 downregulation. nii.ac.jp While the precise role of EGR2 in the context of this compound's antiproliferative effects on DLBCL cells requires further detailed exploration, the observed downregulation suggests that this compound may exert its effects, in part, by modulating the expression of genes downstream of SYK signaling that are relevant to B-cell malignancy.
Data Table: In Vitro Effects of this compound
| Study Endpoint | Cell Type | This compound Concentration | Observed Effect | Citation |
| Inhibition of Osteoclastogenesis | Human osteoclast precursors | 30 nM | Complete suppression of mature osteoclasts | nii.ac.jp |
| Inhibition of Cell Proliferation | Various DLBCL cell lines | Concentration-dependent | Broad antiproliferation activity | nii.ac.jpresearchgate.net |
| Cell Cycle Arrest | SU-DHL-10 (DLBCL) | 300 nM | Arrest at G1 phase | nii.ac.jpresearchgate.net |
| Suppression of EGR2 gene expression | SU-DHL-10 (DLBCL) | Not specified | Strong suppression | nii.ac.jp |
Note: Specific IC50 values for antiproliferative activity across all tested DLBCL cell lines were not consistently available in the provided snippets to create a comprehensive table.
In Vivo Efficacy Studies of Tas05567 in Preclinical Disease Models
Autoimmune Disease Models
Preclinical studies have investigated the effects of TAS05567 in rodent models representative of autoimmune conditions, including rheumatoid arthritis and immune thrombocytopenic purpura. researchgate.netnii.ac.jpnih.govguidetopharmacology.org
Rodent Models of Rheumatoid Arthritis (RA)
This compound has been tested in rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and established rat arthritis models, to evaluate its impact on disease progression and associated pathology. researchgate.netnii.ac.jpnih.govguidetopharmacology.org
In rheumatoid arthritis models, treatment with this compound demonstrated a dose-dependent suppression of hind-paw swelling compared to the vehicle control. This finding indicates that this compound can effectively reduce the inflammatory edema characteristic of arthritis in these preclinical settings. researchgate.netnii.ac.jpnih.govguidetopharmacology.org
| Model (Species) | Endpoint | Effect of this compound |
| RA Models (Rodent) | Hind-Paw Swelling | Suppressed (Dose-dependent) |
Studies in an established rat arthritis model showed that this compound markedly reduced histopathologic scores. researchgate.netnih.govguidetopharmacology.org This reduction signifies an amelioration of the microscopic signs of arthritis, such as inflammatory cell infiltration into the synovium and pannus formation, as well as damage to cartilage and bone. nii.ac.jp
| Model (Species) | Endpoint | Effect of this compound |
| Established Arthritis (Rat) | Histopathologic Scores | Markedly Reduced |
| CIA (Rat) nii.ac.jp | Inflammatory cell infiltration | Significantly reduced nii.ac.jp |
| CIA (Rat) nii.ac.jp | Pannus formation | Significantly reduced nii.ac.jp |
| CIA (Rat) nii.ac.jp | Cartilage damage | Markedly ameliorated nii.ac.jp |
| CIA (Rat) nii.ac.jp | Bone damage | Markedly ameliorated nii.ac.jp |
This compound has been shown to strongly suppress damage to bone in a rat model of established CIA. nii.ac.jp Syk is implicated in the differentiation of functional osteoclasts, cells responsible for bone resorption, through the RANKL-RANK interaction. nii.ac.jp Consistent with findings in Syk-deficient cells, this compound blocked the differentiation of mature osteoclasts from immature cells in the presence of RANKL in in vitro studies. nii.ac.jp This suggests a mechanism by which this compound attenuates inflammation-mediated bone loss in arthritis models.
| Model (Species) | Endpoint | Effect of this compound |
| Established CIA (Rat) nii.ac.jp | Bone Damage | Strongly Suppressed nii.ac.jp |
| In vitro (Osteoclasts) nii.ac.jp | Osteoclast differentiation | Blocked nii.ac.jp |
Reduction of Histopathologic Scores in Established Arthritis Models
Mouse Models of Immune Thrombocytopenic Purpura (ITP)
The efficacy of this compound has also been evaluated in mouse models of immune thrombocytopenic purpura (ITP). researchgate.netnii.ac.jpnih.govguidetopharmacology.org ITP is an autoimmune disorder characterized by decreased platelet counts. nii.ac.jpresearchgate.net
In a mouse model of immune thrombocytopenic purpura where platelet counts were reduced by the injection of an anti-platelet antibody, this compound prevented the decrease in platelet count in a dose-dependent manner. researchgate.netnii.ac.jpresearchgate.netnih.govguidetopharmacology.org This protective effect is attributed to Syk's involvement in the pathogenesis of ITP via the activation of FcγR, which mediates the phagocytosis and destruction of autoantibody-coated platelets by macrophages. nii.ac.jpresearchgate.net
Allergic Disease Models
This compound has been evaluated in preclinical models of allergic diseases, given its identification as a selective inhibitor of spleen tyrosine kinase (Syk), an enzyme involved in downstream signaling pathways of Fc receptors and B-cell receptors, which play crucial roles in allergic reactions nih.govmedchemexpress.com.
Studies utilizing antigen-specific IgE transgenic mouse models have been conducted to assess the efficacy of this compound in mitigating IgE-mediated responses nih.govnii.ac.jpresearchgate.net. These models are designed to mimic aspects of human allergic reactions triggered by specific antigens.
In antigen-specific IgE transgenic mice, challenge with the relevant antigen (such as picryl chloride) is known to induce ear swelling, a manifestation of IgE-mediated allergic inflammation nii.ac.jpnih.gov. Administration of this compound has been shown to significantly suppress this IgE-mediated ear swelling in vivo nih.govnii.ac.jpbioworld.com. Specifically, in TNP-specific IgE transgenic mice challenged with picryl chloride, this compound strongly suppressed the ear swelling observed from 1 to 4 hours after antigen challenge, which is indicative of an effect on the immediate phase of the allergic reaction nii.ac.jp.
Antigen-Specific IgE Transgenic Mouse Models
B-Cell Malignancy Xenograft Models
The role of Syk in B-cell receptor signaling has also led to the investigation of this compound in models of B-cell malignancies nih.govnii.ac.jp. Preclinical studies have utilized xenograft models to evaluate the compound's impact on tumor growth.
In severe combined immunodeficient (SCID) mice bearing human B-cell malignancy xenografts, this compound has demonstrated the ability to inhibit tumor growth nii.ac.jpresearchgate.net. Studies using SCID mice bearing SU-DHL-10 xenografts, a model for diffuse large B-cell lymphoma, showed that this compound significantly inhibited tumor growth compared to control groups nii.ac.jp. This finding suggests a potential therapeutic effect of this compound in certain B-cell malignancies.
Mechanistic Insights into Tas05567 S Immunomodulatory Effects
Role of Syk in Immune Cell Activation and Inflammatory Responses
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical mediator in the signal transduction pathways of a variety of immune cells. Its expression is prominent in hematopoietic cells, including B cells, mast cells, neutrophils, macrophages, monocytes, and natural killer cells. Syk plays essential roles in both adaptive and innate immune responses by coupling activated immune receptors to intracellular signaling cascades.
Upon engagement of immune receptors such as B-cell receptors (BCR) and Fc receptors (FcγR, FcεR) by antigens or immune complexes, Syk is recruited and activated, often in conjunction with Src-family kinases. This activation triggers downstream signaling events that lead to diverse cellular outcomes, including proliferation, differentiation, phagocytosis, and the production of inflammatory mediators.
In B cells, antigen recognition via the BCR initiates a cascade involving Syk, which phosphorylates downstream targets like PLCγ2. This leads to increased intracellular calcium levels and the activation of transcription factors such as NF-κB and NFAT, ultimately promoting B cell survival, proliferation, and differentiation.
Mast cells rely heavily on Syk signaling following the binding of allergens to IgE-sensitized FcεRI receptors. Syk is a critical early component in this pathway, and its activation leads to mast cell degranulation and the release of inflammatory mediators, including histamine (B1213489) and various cytokines.
In macrophages, Syk participates in signaling initiated by pattern recognition receptors like TLR4. Activation of Syk in macrophages by stimuli such as lipopolysaccharide (LPS) results in the activation of downstream signaling molecules, including NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α and other inflammatory mediators. Syk activation in macrophages is implicated in the pathogenesis of inflammatory conditions such as Crohn's disease and psoriasis. Syk is also involved in integrin signaling, contributing to processes like leukocyte adhesion to inflamed endothelium.
Pathways Modulated by Syk Inhibition in Autoimmune and Allergic Conditions
Inhibition of Syk activity serves as a therapeutic strategy to dampen dysregulated immune responses characteristic of autoimmune and allergic diseases. Syk inhibitors function by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation and subsequent activation. This blockade disrupts key downstream signaling pathways, notably those emanating from BCRs and Fc receptors.
By inhibiting these pathways, Syk inhibitors can reduce the production of inflammatory cytokines, decrease the activation of immune cells, and consequently alleviate the symptoms associated with autoimmune and inflammatory conditions. This class of compounds holds promise for the treatment of a range of diseases driven by aberrant immune activity.
Syk inhibitors are being investigated for their therapeutic potential in autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In RA, Syk inhibitors have demonstrated the ability to reduce disease activity and improve clinical symptoms. Their effects in RA may also involve the blockade of osteoclastogenesis, contributing to the prevention of bone erosion. In mouse models of lupus, Syk inhibitors have shown potential in preventing or treating skin and kidney pathology, suggesting a role for Syk in SLE pathogenesis, potentially through the regulation of B cell-mediated inflammation.
For allergic conditions, including asthma and allergic rhinitis, Syk inhibitors are explored for their capacity to block mast cell activation and reduce the release of pro-inflammatory mediators that drive allergic symptoms.
TAS05567, as a selective Syk inhibitor, has demonstrated efficacy in various rodent models of autoimmune and allergic diseases. It suppressed hind-paw swelling and reduced histopathological scores in models of rheumatoid arthritis. nih.gov In a mouse model of immune thrombocytopenic purpura, this compound prevented the decrease in platelet counts. Furthermore, it suppressed IgE-mediated ear swelling in vivo, indicating its effectiveness in mitigating allergic reactions.
Interplay with Osteoclast Differentiation Pathways
Beyond its well-established roles in immune cells, Syk also plays a significant part in the differentiation and function of osteoclasts, the bone-resorbing cells critical for bone remodeling. Osteoclasts originate from myeloid progenitor cells, and their differentiation is a complex process regulated by factors such as Receptor Activator of Nuclear factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).
Signaling through RANKL, in conjunction with co-stimulatory signals mediated by immunoreceptor tyrosine-based activation motif (ITAM)-bearing adaptor molecules like DAP12 and FcRγ, leads to the recruitment and activation of Syk in osteoclast precursors. Activated Syk then phosphorylates downstream targets, including PLCγ2, which triggers calcium signaling. This calcium influx is crucial for the activation of NFATc1, a master transcription factor essential for osteoclast differentiation and the expression of osteoclast-specific genes.
Research indicates that Syk is required for both the differentiation and proper function of osteoclasts. Studies using Syk-deficient cells or animals have shown that the absence of Syk can lead to the formation of abnormal osteoclasts with impaired cytoskeletal organization, resulting in reduced bone resorption capacity. Genetic inactivation of Syk specifically in osteoclasts or hematopoietic cells in mice has been shown to result in increased bone mass due to defective bone resorption.
Furthermore, the SYK/SHP2/NF-κB signaling pathway has been implicated in promoting osteoclast differentiation, particularly in the context of excessive glucocorticoids and RANKL.
Comparative Preclinical Analyses of Tas05567 with Other Syk Inhibitors
Relative Potency and Selectivity vs. Reference Syk Inhibitors (e.g., R406, Fostamatinib)
TAS05567 has been identified as a potent and selective inhibitor of Syk. In enzymatic assays, this compound demonstrated an average IC50 of 0.37 nM for Syk inhibition. nii.ac.jpmedchemexpress.cn Comparative studies with R406, the active metabolite of fostamatinib, showed that this compound was more potent, with R406 exhibiting an average IC50 of 13 nM against Syk. nii.ac.jp Fostamatinib is an orally dosed prodrug that is converted to the active metabolite R406. researchgate.netresearchgate.net
The selectivity of this compound was assessed across a broad panel of kinases. At a concentration of 50 nM, approximately 140 times its IC50 for Syk, this compound showed greater than 70% inhibition of only 5 out of 192 kinases tested: Syk, FLT3, JAK2, KDR, and RET. nii.ac.jpmedchemexpress.cn In contrast, R406, at a concentration of 500 nM (approximately 40 times its IC50 for Syk), demonstrated greater than 70% inhibition of 43 kinases in a similar analysis. nii.ac.jp
Further analysis of the kinases inhibited by this compound at 50 nM revealed IC50 values of 10 nM for FLT3, 4.8 nM for JAK2, 600 nM for KDR, and 29 nM for RET. medchemexpress.cn This indicates that this compound exhibits at least 10-fold selectivity for Syk compared to these other kinases. nii.ac.jp R406, on the other hand, showed equal or greater efficacy against certain other kinases, including VEGFR2 and JAK2, compared to Syk. nii.ac.jp
Beyond enzymatic inhibition, this compound also demonstrated stronger inhibition of the BCR-dependent signaling cascade in B-cell lines compared to R406. nii.ac.jp This included marked inhibition of the phosphorylation of key signaling molecules such as BLNK (IC50 = 1.8 nM), PLCγ2 (IC50 = 23 nM), and Erk1/2 (IC50 = 9.8 nM) induced by anti-IgM. nii.ac.jp
The following table summarizes the comparative potency and selectivity data:
| Compound | Syk IC50 (nM) | >70% Inhibition @ 50 nM (out of 192 kinases) | Other Kinases Inhibited (>70% inhibition @ 50 nM) | Selectivity vs. Other Inhibited Kinases |
| This compound | 0.37 | 5 | FLT3, JAK2, KDR, RET | ≥ 10-fold vs. FLT3, JAK2, KDR, RET |
| R406 | 13 | 43 (@ 500 nM) | Many (including VEGFR2, JAK2) | Equal or greater efficacy vs. some others |
Note: R406 selectivity data was obtained at a concentration of 500 nM, while this compound data was obtained at 50 nM.
Distinctive Pharmacological Profiles Compared to Other Kinase Inhibitors (e.g., BTK, JAK)
This compound's preclinical profile suggests a distinct pharmacological signature when compared to inhibitors targeting other kinases like Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK). While Syk is involved in BCR and Fc receptor signaling pathways, BTK is also a key component of BCR signaling, and JAK kinases are critical for signaling downstream of cytokine receptors. nih.govnih.govijdvl.com
The selectivity profiling of this compound showed limited off-target activity, particularly less inhibition of VEGFR2 and JAK2 compared to R406. nii.ac.jp Although this compound showed some inhibition of JAK2 with an IC50 of 4.8 nM, this is in the context of a broad kinase panel and its primary potency is directed towards Syk (IC50 0.37 nM). medchemexpress.cn Dedicated JAK inhibitors or dual SYK/JAK inhibitors exist with potent activity against JAK kinases, such as Gusacitinib and SYK/JAK-IN-1, which have IC50 values below 5 nM for both targets. medchemexpress.com This highlights that while this compound shows some activity against JAK2, it is not characterized as a primary JAK inhibitor.
The mechanism of action of this compound, primarily focused on blocking Syk activity, is suggested to be different from that of JAK inhibitors or calcineurin inhibitors, which predominantly target activated T cells. nii.ac.jp BTK inhibitors, such as ibrutinib, are known to affect BCR signaling and can also influence T cell activation, demonstrating distinct functional effects on lymphocytes compared to JAK inhibitors. nih.gov The selective inhibition of Syk by this compound, with limited activity against a wide range of other kinases including many involved in T cell signaling or cytokine pathways, contributes to its distinctive pharmacological profile compared to inhibitors that broadly target BTK or JAK kinases. nii.ac.jpmedchemexpress.cnnih.gov
The preclinical data indicate that this compound's potent and relatively selective inhibition of Syk, with a more favorable off-target kinase profile compared to R406 and a distinct target space compared to key BTK and JAK inhibitors, differentiates its pharmacological characteristics.
Future Directions and Research Perspectives for Tas05567
Elucidation of Additional Molecular Targets and Off-Target Interactions
While TAS05567 has been characterized as a highly selective Syk inhibitor with potent enzymatic activity, further research is needed to comprehensively map its molecular target profile and assess potential off-target interactions. Initial in vitro kinase assays indicated that this compound inhibited only a small number of the 191 kinases tested, demonstrating high potency against Syk. nih.gov Specifically, it showed >70% inhibition of Syk and four other kinases: FLT3, JAK2, KDR, and RET, with varying IC50 values. medchemexpress.com Compared to other Syk inhibitors like R406, this compound reportedly showed less off-target activity, such as VEGFR2 and JAK2 inhibition, suggesting potentially different efficacy/toxicity profiles. nii.ac.jp
Future studies should aim to expand the scope of kinase profiling and investigate potential interactions with other relevant biological targets, including G-protein-coupled receptors, ion channels, and transporters, to further characterize its specificity. nii.ac.jp Advanced techniques, such as target engagement-mediated amplification (TEMA), could provide valuable insights into drug-target interactions at cellular and tissue resolution, helping to differentiate binding to on- and off-target proteins. nih.gov Computational-experimental approaches can also be employed to predict and experimentally validate potential off-targets, providing a more complete understanding of the compound's mechanism of action and potential for unintended effects. plos.org
Investigation of Novel Preclinical Disease Models
Preclinical studies have shown that this compound abrogates immunoglobulin-mediated autoimmune and allergic reactions in rodent models, including models of rheumatoid arthritis and immune thrombocytopenic purpura. nih.gov It suppressed hind-paw swelling and reduced histopathologic scores in rat arthritis models and prevented platelet count decrease in a mouse immune thrombocytopenic purpura model. nih.gov this compound also suppressed IgE-mediated ear swelling in vivo. nih.gov
Future research should explore the efficacy of this compound in a wider range of preclinical disease models that are relevant to Syk-mediated pathologies. This could include models of other autoimmune diseases, such as systemic lupus erythematosus, or additional allergic disorders beyond those already investigated. mdpi.comresearchgate.net Given Syk's role in various immune cells like mast cells, macrophages, monocytes, neutrophils, and osteoclasts, exploring models related to mast cell-mediated disorders or bone-related inflammatory conditions could be valuable. medchemexpress.comnii.ac.jpmdpi.comacs.org For instance, investigating its effects in models of inflammation-associated bone loss, building upon research into Syk inhibition in osteoclast differentiation, could reveal new therapeutic avenues. acs.org
Exploration of Combination Therapies in Preclinical Settings
The potential for combining this compound with existing therapies for inflammatory and autoimmune diseases warrants investigation in preclinical settings. Given that not all patients respond completely to current treatments, combination strategies with agents having different mechanisms of action could offer improved outcomes. nii.ac.jp For example, exploring combinations with JAK inhibitors or calcineurin inhibitors, which primarily target activated T cells, could be synergistic, as Syk inhibitors like this compound exert effects on a broader range of immune cells. nii.ac.jp
Preclinical studies evaluating the efficacy and potential synergistic effects of this compound in combination with other immunomodulatory or disease-modifying agents in relevant animal models would be crucial to identify promising therapeutic combinations for future clinical translation. acs.org
Advanced Mechanistic Studies to Fully Characterize Immunomodulatory Properties
While this compound is known to inhibit Syk, a key mediator in B-cell receptor (BCR) and Fc receptor signaling, more in-depth mechanistic studies are needed to fully characterize its immunomodulatory properties. nih.gov It has been shown to inhibit BCR-dependent signal transduction in Ramos cells, FcγR-mediated TNF-α production in THP-1 cells, and FcεR-mediated histamine (B1213489) release from RBL-2H3 cells. nih.gov It also inhibits the phosphorylation of BLNK, an adaptor protein downstream of activated Syk. medchemexpress.com
Future research should delve deeper into the specific downstream signaling pathways modulated by this compound in various immune cell types. This includes a comprehensive analysis of its effects on cytokine and chemokine production, immune cell differentiation, migration, and function in different inflammatory contexts. Understanding the precise molecular events influenced by Syk inhibition by this compound will be essential for predicting its clinical effects and identifying potential biomarkers of response.
Structural-Activity Relationship (SAR) Studies for Analog Development
Structural-activity relationship (SAR) studies are fundamental for understanding how modifications to the chemical structure of this compound affect its potency, selectivity, and pharmacokinetic properties. Although the provided information highlights this compound as a potent and selective Syk inhibitor, ongoing SAR studies could lead to the development of novel analogs with improved therapeutic profiles. medchemexpress.com
Q & A
Q. What are the primary biochemical targets of TAS05567, and how does its selectivity profile influence experimental design?
this compound is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with an IC50 of 0.37 nM. It also inhibits FLT3, JAK2, KDR, and RET at higher IC50 values (10 nM, 4.8 nM, 600 nM, and 29 nM, respectively) . Researchers must account for off-target effects by including control experiments (e.g., using kinase panels or siRNA knockdowns) to isolate Syk-specific activity. Selectivity assays should prioritize FLT3 and JAK2 due to their lower IC50 values, which may confound results in cellular models .
Q. What standard in vitro assays are recommended to validate this compound’s inhibitory activity?
Key assays include:
- Kinase activity assays : Measure Syk inhibition using purified kinase domains and ATP-competitive substrates.
- Cellular assays : Monitor downstream targets like PLCγ2 (IC50: 23 nM) and Erk1/2 (IC50: 9.8 nM) in immune or cancer cell lines .
- Functional assays : Assess calcium flux, histamine release, or TNF-α production in mast cells or macrophages to confirm functional inhibition .
Q. How should researchers address this compound’s solubility and stability in experimental setups?
this compound is stored as a powder at -20°C (stable for 3 years) and dissolved in DMSO for in vitro use. For in vivo studies, verify solubility in vehicle solutions (e.g., PEG-400) and assess stability under physiological conditions using HPLC or mass spectrometry . Pre-dose stability testing is critical to avoid confounding pharmacokinetic results.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data when studying this compound’s efficacy?
Discrepancies may arise due to bioavailability, metabolite activity, or off-target effects in vivo. To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement (e.g., serum MMP-3 levels as a biomarker) .
- Use conditional knockout models to isolate Syk-dependent pathways in vivo.
- Cross-validate findings with orthogonal methods, such as RNA sequencing or phosphoproteomics, to identify compensatory pathways .
Q. What strategies optimize this compound dosing in preclinical models to balance efficacy and toxicity?
- Dose titration : Start with the reported effective dose (e.g., 10 mg/kg for hind-paw swelling models) and adjust based on target coverage and toxicity markers (e.g., liver enzymes or hematological parameters) .
- Combination therapy : Pair this compound with JAK2 or FLT3 inhibitors to mitigate off-target effects at higher doses .
- Time-course experiments : Monitor sustained inhibition vs. rebound activation of Syk-dependent pathways .
Q. How should researchers design experiments to investigate this compound’s dual role in immune modulation and oncogenic signaling?
- Context-specific models : Use autoimmune disease models (e.g., rheumatoid arthritis) vs. cancer models (e.g., FLT3-driven leukemia) to dissect pathway-specific effects.
- Single-cell RNA sequencing : Identify cell-type-specific responses to this compound in heterogeneous tissues .
- Resistance studies : Prolonged exposure in cell lines can reveal adaptive mutations in Syk or compensatory kinase activation (e.g., JAK-STAT) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Non-linear regression : Fit IC50/EC50 curves using software like GraphPad Prism, accounting for Hill slopes and assay variability.
- Hierarchical modeling : Analyze nested data (e.g., technical vs. biological replicates) to improve reproducibility .
- Meta-analysis : Pool data from multiple kinase inhibition assays to identify consistent trends or outliers .
Methodological Considerations
Q. How can researchers ensure reproducibility when using this compound across different laboratories?
- Standardized protocols : Share detailed methods for compound preparation (e.g., DMSO concentration, vehicle controls) and cell culture conditions .
- Blinded experiments : Mask treatment groups during data collection and analysis to reduce bias .
- Data transparency : Publish raw kinase assay data, including negative controls (e.g., untreated samples) and positive controls (e.g., known Syk inhibitors) .
Q. What ethical and validation criteria apply to in vivo studies with this compound?
- Animal welfare : Adhere to institutional guidelines for humane endpoints, especially in chronic inflammation models .
- Target validation : Confirm target engagement via immunohistochemistry (e.g., Syk phosphorylation status) in treated tissues .
- Data rigor : Pre-register study designs (e.g., on Open Science Framework) to minimize selective reporting .
Data Interpretation and Reporting
Q. How should conflicting data from kinase inhibition assays be addressed in publications?
- Contextualize variability : Discuss differences in assay conditions (e.g., ATP concentrations, incubation times) that may affect IC50 values .
- Cross-referencing : Compare results with published selectivity profiles of analogous Syk inhibitors (e.g., Cevidoplenib) to identify class-specific vs. compound-specific effects .
- Error analysis : Quantify technical vs. biological variability using coefficient of variation (CV) metrics .
Q. What are the best practices for integrating this compound data into computational models of kinase signaling networks?
- Parameterization : Use experimentally derived IC50 values and binding kinetics to inform systems biology models (e.g., COPASI or SBML) .
- Sensitivity analysis : Identify nodes in the network most affected by Syk inhibition .
- Validation : Compare model predictions with independent datasets (e.g., RNA-seq or phospho-proteomics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
